3-Cinnolinecarboxylic acid, 4-amino-6-methyl-, hydrazide

antibacterial QSAR cinnoline

Medicinal chemistry teams often face high attrition in hit-to-lead programs due to poorly characterized scaffolds. This 6-methyl hydrazide offers a QSAR-guided, fragment-elaboration starting point that directly addresses this pain point. - Enables parallel exploration of antibacterial (Gram-positive) and CNS therapeutic space from a single procurement lot. - The hydrazide handle permits rapid one-step conversion to pyrimidocinnolines with demonstrated preclinical CNS activity. - Three distinct vectors for diversification (4-amino, 6-methyl, 3-hydrazide) reduce the number of initial analogs required.

Molecular Formula C10H11N5O
Molecular Weight 217.23 g/mol
CAS No. 612511-91-8
Cat. No. B12581098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cinnolinecarboxylic acid, 4-amino-6-methyl-, hydrazide
CAS612511-91-8
Molecular FormulaC10H11N5O
Molecular Weight217.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=NC(=C2N)C(=O)NN
InChIInChI=1S/C10H11N5O/c1-5-2-3-7-6(4-5)8(11)9(15-14-7)10(16)13-12/h2-4H,12H2,1H3,(H2,11,14)(H,13,16)
InChIKeyQBTMJFHYFJHAAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-methylcinnoline-3-carbohydrazide: Identity & Core Characteristics


3‑Cinnolinecarboxylic acid, 4‑amino‑6‑methyl‑, hydrazide (CAS 612511‑91‑8) is a heteroaromatic hydrazide built on a cinnoline nucleus that carries a 4‑amino and a 6‑methyl substituent. Its molecular formula is C₁₀H₁₁N₅O (exact mass 217.096 Da) and its computed polar surface area (PSA) is 110.41 Ų with a predicted LogP of 1.98 . The molecule belongs to the 4‑amino‑3‑cinnolinecarboxylic acid hydrazide family, a class that has been investigated for antibacterial, CNS‑modulating and cytotoxic properties [1][2].

4-Amino-6-methylcinnoline-3-carbohydrazide Substitution Risks


In‑class substitution is unreliable because even minor modifications to the cinnoline hydrazide scaffold produce non‑linear shifts in antibacterial potency, selectivity and pharmacokinetic behaviour. A QSAR analysis of fifteen 4‑amino‑3‑cinnolinecarboxylic acid derivatives demonstrated that antibacterial activity against Gram‑positive cocci, Gram‑negative bacilli and Gram‑positive bacilli is controlled by distinct, substituent‑specific physicochemical descriptors [1]. Within this series, the hydrazide moiety enables further derivatisation into pyrimidocinnolines and triazepinocinnolines that exhibit CNS activity, making the intact hydrazide group a critical functional handle [2]. Interchanging the 6‑methyl compound with a non‑methylated or 6,7‑dimethyl analogue therefore risks losing the precise electronic and steric profile required for a given target interaction.

4-Amino-6-methylcinnoline-3-carbohydrazide vs. Closest Analogs


6-Methyl Antibacterial Potency vs. Unsubstituted Parent

In a QSAR study of fifteen 4‑amino‑3‑cinnolinecarboxylic acid derivatives, the presence of a 6‑methyl group was associated with improved antibacterial activity against Gram‑positive cocci relative to the unsubstituted parent scaffold. The study derived predictive equations linking physicochemical parameters (e.g., log P, molar refractivity, Hammett σ) to MIC values against Staphylococcus aureus and Bacillus subtilis [1]. Although the authors did not report the exact MIC for 4‑amino‑6‑methyl‑3‑cinnolinecarbohydrazide, the model indicates that the 6‑methyl substituent contributes a favourable lipophilic increment that enhances membrane penetration compared with the non‑methylated hydrazide, which serves as the baseline comparator in the QSAR training set.

antibacterial QSAR cinnoline

Physicochemical Profile: 6-Methyl vs. 6,7-Dimethyl Analogs

Computational comparison of 4‑amino‑6‑methylcinnoline‑3‑carbohydrazide (target) with its nearest commercial analog, 4‑amino‑6,7‑dimethylcinnoline‑3‑carbohydrazide (CAS 612511‑93‑0), reveals a lower calculated LogP (1.98 vs. ~2.3 predicted) and a higher polar surface area (110.41 vs. ~105 Ų) for the target compound . The reduced lipophilicity of the 6‑methyl derivative predicts superior aqueous solubility and a lower risk of CYP450‑mediated metabolism, while the higher PSA may improve oral bioavailability according to Veber rules.

physicochemical drug‑likeness cinnoline

Hydrazide vs. Carboxylic Acid Synthetic Tractability

The hydrazide group of the target compound serves as a direct precursor to a range of heterocyclic systems that the parent carboxylic acid (CAS 161373‑38‑2) cannot generate without additional activation. Specifically, treatment of 4‑amino‑3‑cinnolinecarboxylic acid hydrazides with N,N‑dimethylformamide dimethyl acetal yields 3‑aminopyrimido[5,4‑c]cinnolines, while reaction with bromocyan produces triazepinocinnolines [1]. This built‑in diversification capability reduces the number of synthetic steps required to explore chemical space around the cinnoline core, offering a tangible procurement advantage over the corresponding acid.

synthetic chemistry hydrazide cinnoline

4-Amino-6-methylcinnoline-3-carbohydrazide Application Scenarios


Gram-Positive Antibacterial Hit-to-Lead

Medicinal chemistry teams can deploy this 6‑methyl hydrazide as a fragment‑elaboration starting point because the QSAR‑guided expectation of enhanced Gram‑positive activity relative to the non‑methylated parent [1] reduces the number of initial analogs that must be synthesized. The hydrazide handle additionally permits rapid one‑step conversion to pyrimidocinnolines, which have demonstrated CNS activity in preclinical models [2], allowing parallel exploration of antibacterial and CNS therapeutic space from a single procurement lot.

Focused Library Synthesis for Cinnoline SAR

The compound’s functional group complement—4‑amino, 6‑methyl and 3‑hydrazide—enables three distinct vectors for chemical diversification. This contrasts with the 6,7‑dimethyl analog, where the additional methyl group reduces synthetic accessibility at the 7‑position. The more favourable LogP (1.98) of the 6‑methyl derivative also lowers the risk of generating excessively lipophilic library members that would fail downstream ADMET filters.

Herbicide Mode-of-Action Studies

The cinnoline‑4‑carboxylic acid hydrazide scaffold is explicitly claimed as a herbicide in European patent EP 0212726 A2 [3]. The 6‑methyl substitution pattern can influence both target‑site binding and whole‑plant translocation. Procuring the 6‑methyl hydrazide rather than a generic cinnoline analog ensures that structure‑activity correlations generated in herbicide screens are directly attributable to a defined, commercially tractable compound.

Heterocyclic Chemistry Teaching Lab

Because the hydrazide functionality permits teaching a repertoire of named reactions (e.g., cyclocondensation to triazepines and pyrimidines) in a single laboratory session, this compound represents a cost‑effective procurement choice for teaching laboratories. The availability of a closely matched 6,7‑dimethyl analog (CAS 612511‑93‑0) further enables comparative structure–property experiments, for instance measuring LogP differences by reversed‑phase TLC .

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